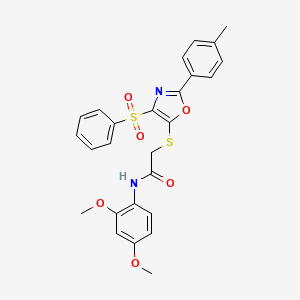![molecular formula C19H20N2O2S B2651014 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea CAS No. 2034605-10-0](/img/structure/B2651014.png)
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and an o-tolyl urea structure
Métodos De Preparación
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea typically involves multiple steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via cyclization reactions of 2-alkynyl thioanisoles, often catalyzed by gold(I)–NHC complexes.
Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced through a reaction with an appropriate epoxide or halohydrin under basic conditions.
Urea Formation: The final step involves the reaction of the hydroxypropyl-benzo[b]thiophene intermediate with o-tolyl isocyanate to form the urea linkage.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride followed by nucleophilic substitution.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., gold(I) complexes), and specific temperature and pH conditions.
Aplicaciones Científicas De Investigación
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s benzo[b]thiophene core makes it a candidate for organic semiconductors and other electronic materials.
Biological Studies: Its interactions with enzymes and receptors can be studied to understand its potential as a biochemical tool.
Mecanismo De Acción
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl and urea groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea include:
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxyethyl)-3-(o-tolyl)urea: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of o-tolyl.
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(m-tolyl)urea: Similar structure but with a m-tolyl group instead of o-tolyl.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13-7-3-5-9-15(13)21-18(22)20-12-19(2,23)17-11-14-8-4-6-10-16(14)24-17/h3-11,23H,12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSJWXXEBVFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/new.no-structure.jpg)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2650934.png)
![N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2650938.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2650939.png)





![2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide](/img/structure/B2650950.png)
![methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2650951.png)

![2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2650953.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide](/img/structure/B2650954.png)
